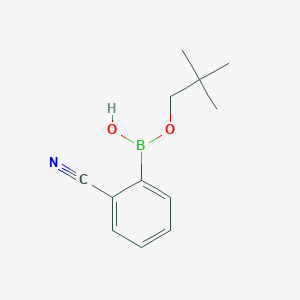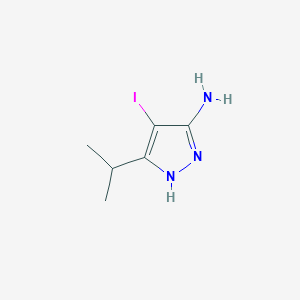![molecular formula C10H11N3O3 B13650449 Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with methyl 8-methoxy-3-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications in pharmaceuticals and other industries .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-3-methylpyrazine: Known for its use in flavor and fragrance industries.
2-Methoxy-3-isopropylpyrazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate stands out due to its unique imidazo[1,2-a]pyrazine scaffold, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-6-7(10(14)16-3)13-5-4-11-9(15-2)8(13)12-6/h4-5H,1-3H3 |
InChI-Schlüssel |
VYISTMRKQPSAPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CN=C(C2=N1)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)




![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)



![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)

![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)
